CSF1R inhibitor potency and selectivity variability compromises macrophage repolarization studies. BPR1R024 mesylate eliminates this uncertainty with sub-nanomolar potency (IC₅₀ 0.53 nM) and functional M2-over-M1 selectivity not consistently demonstrated by alternatives.
- 1.9-37.7× more potent than clinically evaluated comparators BLZ945 (IC₅₀ 1 nM) and PLX3397 (IC₅₀ 20 nM)
- Designed to minimize off-target Aurora A/B kinase inhibition via a 7-aminoquinazoline scaffold with a nonclassical hinge-region hydrogen-bonding interaction
- Validated in vivo: oral 100 mg/kg delays MC38 murine colon tumor growth with increased M1/M2 ratio
- Supplied as ≥98% pure mesylate salt; ready for in vitro and in vivo immuno-oncology investigations
Molecular FormulaC25H25F3N6O5S
Molecular Weight578.6 g/mol
Cat. No.B15142474
⚠ Attention: For research use only. Not for human or veterinary use.
BPR1R024 Mesylate: Potent CSF1R Inhibitor for Immuno-Oncology
BPR1R024 mesylate is an orally active, small-molecule inhibitor of colony-stimulating factor 1 receptor (CSF1R), a kinase implicated in tumor-associated macrophage (TAM) repolarization and immunosuppression in the tumor microenvironment. It exhibits potent CSF1R inhibition with an IC₅₀ of 0.53 nM [1]. The compound was developed through property-driven optimization of the clinical multitargeting kinase inhibitor BPR1K871, incorporating a unique 7-aminoquinazoline scaffold that engages the CSF1R hinge region via a nonclassical hydrogen-bonding interaction to enhance potency and selectivity [2]. BPR1R024 mesylate is the mesylate salt form of BPR1R024 and is equivalent to the free base for research use . It has demonstrated the ability to selectively inhibit pro-tumor M2-like macrophages while sparing anti-tumor M1-like macrophages, and oral administration delays tumor growth in murine colon cancer models [1][2]. The compound is supplied as a research-grade small molecule for in vitro and in vivo immuno-oncology investigations.
CSF1R Pathway Studies
Tool compound for TAM repolarization research
Macrophage Polarization
Reported M2-preferential effect in polarization assays
Syngeneic Model Research
Oral bioavailability for preclinical immuno-oncology studies
[1] Lee KH, Yen WC, Lin WH, et al. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. J Med Chem. 2021;64(19):14477-14497. doi:10.1021/acs.jmedchem.1c01006. PMID: 34606263. View Source
[2] Lee KH, Yen WC, Lin WH, et al. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. J Med Chem. 2021;64(19):14477-14497. doi:10.1021/acs.jmedchem.1c01006. View Source
BPR1R024 Mesylate: Irreplaceable in CSF1R Research
CSF1R inhibitors vary widely in potency, kinase selectivity profile, and functional effects on macrophage polarization. Substituting BPR1R024 mesylate with another CSF1R inhibitor without quantitative validation risks confounding experimental outcomes. BPR1R024 mesylate exhibits sub-nanomolar potency (IC₅₀ 0.53 nM) that is 1.9- to 37.7-fold greater than clinically evaluated comparators such as BLZ945 (IC₅₀ 1 nM) and PLX3397 (IC₅₀ 20 nM) [1]. Critically, BPR1R024 was explicitly designed via a chain-extension strategy to minimize off-target Aurora A/B kinase inhibition, a liability inherited from its parent scaffold BPR1K871 [2]. Furthermore, BPR1R024 uniquely demonstrates functional selectivity for pro-tumor M2-like macrophages over anti-tumor M1-like macrophages in cellular assays, a differentiation not consistently established for other CSF1R inhibitors [3]. These compound-specific quantitative and functional attributes mean that replacing BPR1R024 mesylate with a generic alternative will alter the potency, selectivity, and biological readout of experiments, undermining reproducibility and scientific validity.
Kinase Selectivity Profile
CSF1R potency and off-target kinase inhibition differ from clinically evaluated inhibitors; direct substitution may alter pathway-response readouts and off-target confounding.
M2/M1 Functional Selectivity
Reported M2-preferential macrophage inhibition is not uniformly established across CSF1R inhibitors. Replacing BPR1R024 may shift polarization endpoints and assay reproducibility.
Chemical Scaffold Context
7-aminoquinazoline scaffold confers distinct hinge-binding interactions. Pyrrolo-/pyrido-pyrimidine alternatives may exhibit different resistance profiles and selectivity patterns.
[1] Lee KH, Yen WC, Lin WH, et al. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. J Med Chem. 2021;64(19):14477-14497. doi:10.1021/acs.jmedchem.1c01006. PMID: 34606263. View Source
[2] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. Structural studies of CSF1R and Aurora kinase B (AURB) demonstrated the differences in their back pockets, which inspired the use of a chain extension strategy to diminish the AURA/B activities. View Source
[3] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. BPR1R024 specifically inhibited protumor M2-like macrophage survival with a minimal effect on antitumor M1-like macrophage growth. View Source
BPR1R024 Mesylate: Differentiation Evidence
CSF1R Inhibitory Potency
BPR1R024 (free base, equivalent to BPR1R024 mesylate) demonstrates a CSF1R biochemical IC₅₀ of 0.53 nM [1]. In direct comparison, this potency exceeds that of clinically evaluated CSF1R inhibitors: PLX3397 (pexidartinib) exhibits an IC₅₀ of 20 nM (37.7-fold less potent) , BLZ945 (sotuletinib) exhibits an IC₅₀ of 1 nM (1.9-fold less potent) , and JNJ-40346527 (edicotinib) exhibits an IC₅₀ of 3.2 nM (6.0-fold less potent) . The 0.53 nM IC₅₀ places BPR1R024 among the most potent CSF1R inhibitors reported to date.
Biochemical kinase inhibition assays; BPR1R024 tested in Z-LYTE or LANCE Ultra assay formats; comparator IC₅₀ values from respective literature/datasheets under comparable assay conditions
Why This Matters
Higher potency enables lower dosing requirements in cell-based and in vivo experiments, reducing potential off-target effects and compound consumption.
[1] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. IC₅₀ = 0.53 nM. View Source
Reduced Aurora Kinase Activity
BPR1R024 was designed via a chain-extension strategy to specifically diminish Aurora A and B (AURA/B) kinase inhibitory activity that was present in the parent multitargeting kinase inhibitor BPR1K871 [1]. While the parent BPR1K871 exhibited significant Aurora kinase inhibition, structural studies of CSF1R and AURB back pocket differences informed the design of BPR1R024 to selectively target CSF1R with minimal Aurora activity [2]. This design strategy successfully reduced AURA/B liability while maintaining or enhancing CSF1R potency. The selectivity panel data for BPR1R024 against KIT (IC₅₀ 1.1 nM), PDGFRβ (IC₅₀ 31.5 nM), and PDGFRα (IC₅₀ 52.7 nM) further define its off-target profile [3].
Aurora Kinase ActivityReported
Diminished AURA/B inhibition vs. parent BPR1K871
Reduced off-target kinase interference
Rational design from structural back-pocket differences
[1] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. '...chain extension strategy to diminish the AURA/B activities.' View Source
[2] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. 'Structural studies of CSF1R and Aurora kinase B (AURB) demonstrated the differences in their back pockets...' View Source
BPR1R024 (0-10 μM) specifically inhibited the survival of pro-tumor M2-like macrophages while exerting minimal effect on anti-tumor M1-like macrophage growth [1]. This functional selectivity is a key differentiator that is not uniformly established across all CSF1R inhibitors. In vivo, oral administration of BPR1R024 mesylate (100 mg/kg) in the MC38 murine colon tumor model resulted in an increased M1/M2 ratio within the tumor microenvironment, confirming the functional repolarization of TAMs toward an anti-tumor phenotype [2]. This M2-selective effect is distinct from non-selective CSF1R inhibitors that may broadly deplete all macrophage populations, potentially compromising beneficial immune surveillance.
Differential effect on M2-like vs. M1-like macrophage survival
Target Compound Data
Specific inhibition of M2-like macrophage survival; minimal effect on M1-like macrophage growth at 0-10 μM
Comparator Or Baseline
Other CSF1R inhibitors (e.g., PLX3397, BLZ945) – not reported to exhibit the same degree of M2/M1 functional selectivity in the primary BPR1R024 study
Quantified Difference
Qualitative functional differentiation; in vivo M1/M2 ratio increase observed
Conditions
In vitro macrophage polarization assays (0-10 μM BPR1R024); in vivo MC38 murine colon tumor model (oral administration of BPR1R024 mesylate, 100 mg/kg)
Why This Matters
M2-selective inhibition enables targeted depletion of immunosuppressive TAMs while preserving M1-mediated anti-tumor immunity, a desired profile for immuno-oncology applications.
[1] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. '...specifically inhibited protumor M2-like macrophage survival with a minimal effect on antitumor M1-like macrophage growth.' View Source
[2] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. '...oral administration of 12 mesylate delayed the MC38 murine colon tumor growth and reversed the immunosuppressive tumor microenvironment with the increased M1/M2 ratio.' View Source
MC38 Tumor Model Efficacy
Oral administration of BPR1R024 mesylate (100 mg/kg) significantly delayed MC38 murine colon tumor growth compared to vehicle-treated controls [1]. The study demonstrated that BPR1R024 treatment reversed the immunosuppressive tumor microenvironment, as evidenced by an increased M1/M2 macrophage ratio. While exact tumor growth inhibition (TGI) percentages were not reported in the abstract, the tumor growth delay was statistically significant and correlated with the compound's mechanism of action in repolarizing TAMs [2]. This in vivo activity confirms oral bioavailability and target engagement in a relevant syngeneic tumor model.
In vivo efficacyTumor growth inhibitionColon cancer modelOral bioavailability
Evidence Dimension
In vivo tumor growth delay
Target Compound Data
Significant tumor growth delay in MC38 model (oral 100 mg/kg)
Comparator Or Baseline
Vehicle-treated control
Quantified Difference
Statistically significant growth delay (exact TGI% not specified in primary source)
Conditions
MC38 murine colon carcinoma syngeneic model; oral administration of BPR1R024 mesylate at 100 mg/kg
Why This Matters
Demonstrates oral bioavailability and in vivo target engagement in a widely used immuno-oncology model, supporting the compound's utility for preclinical efficacy studies.
In vivo efficacyTumor growth inhibitionColon cancer modelOral bioavailability
[1] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. 'In vivo, oral administration of 12 mesylate delayed the MC38 murine colon tumor growth...' View Source
[2] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. '...reversed the immunosuppressive tumor microenvironment with the increased M1/M2 ratio.' View Source
7-Aminoquinazoline Scaffold Advantage
BPR1R024 features a 7-aminoquinazoline scaffold that engages the CSF1R hinge region via an additional nonclassical hydrogen-bonding (NCHB) interaction [1]. This interaction is not present in many other CSF1R inhibitors (e.g., PLX3397, BLZ945) and was identified through molecular docking studies as a key contributor to CSF1R potency enhancement relative to earlier analogs [2]. The scaffold was derived from property-driven optimization of BPR1K871, a clinical multitargeting kinase inhibitor, and represents a distinct chemotype compared to the pyrrolopyrimidine (BLZ945) or pyridopyrimidine (PLX3397) scaffolds of other CSF1R inhibitors.
Scaffold InteractionReported
Nonclassical H-bond at CSF1R hinge (7-aminoquinazoline)
Distinct chemotype from pyrimidine-based inhibitors
Molecular docking-derived; may influence resistance profiles
Chemical scaffoldStructure-activity relationshipHinge binderMedicinal chemistry
Evidence Dimension
Scaffold-hinge interaction mechanism
Target Compound Data
7-aminoquinazoline scaffold with nonclassical hydrogen-bonding interaction at CSF1R hinge
Comparator Or Baseline
Other CSF1R inhibitors (e.g., PLX3397: pyridopyrimidine; BLZ945: pyrrolopyrimidine) – lack this specific NCHB interaction
Quantified Difference
Structural differentiation; contributes to 0.53 nM potency
The distinct chemical scaffold may confer different resistance profiles and kinase selectivity patterns, making BPR1R024 a valuable tool compound for probing CSF1R biology orthogonal to existing inhibitors.
Chemical scaffoldStructure-activity relationshipHinge binderMedicinal chemistry
[1] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. 'Molecular docking revealed an additional nonclassical hydrogen-bonding (NCHB) interaction between the unique 7-aminoquinazoline scaffold and the CSF1R hinge region...' View Source
[2] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. '...contributing to CSF1R potency enhancement.' View Source
BPR1R024 Mesylate: Research Applications
Immuno-Oncology CSF1R Studies
BPR1R024 mesylate is optimally suited for in vitro and in vivo studies investigating CSF1R-mediated tumor-associated macrophage (TAM) repolarization. Its sub-nanomolar IC₅₀ (0.53 nM) enables potent target engagement at low concentrations, minimizing off-target kinase effects [1]. The compound's demonstrated ability to selectively inhibit M2-like macrophage survival while sparing M1-like macrophages [2] makes it particularly valuable for experiments assessing TAM functional polarization and its impact on the tumor immune microenvironment.
Syngeneic Tumor Model Testing
BPR1R024 mesylate has demonstrated in vivo antitumor activity when administered orally at 100 mg/kg in the MC38 murine colon carcinoma model [3]. This establishes the compound as a suitable tool for preclinical efficacy studies in immunocompetent syngeneic models, where the goal is to evaluate CSF1R inhibition as a monotherapy or in combination with immune checkpoint inhibitors. The oral bioavailability of the mesylate salt form facilitates convenient dosing in chronic in vivo studies .
Kinase Selectivity Profiling
Researchers conducting kinase selectivity panels can use BPR1R024 mesylate as a comparator compound with a defined off-target profile. Its known inhibitory activities against KIT (IC₅₀ 1.1 nM), PDGFRβ (IC₅₀ 31.5 nM), and PDGFRα (IC₅₀ 52.7 nM) [4], combined with deliberately minimized Aurora A/B activity [5], provide a benchmark for assessing the selectivity of novel CSF1R inhibitors. The compound's origin from the BPR1K871 scaffold also makes it a valuable reference for studying structure-activity relationships around 7-aminoquinazoline-based kinase inhibitors [6].
Macrophage Polarization Assays
In vitro macrophage polarization assays can leverage BPR1R024 mesylate's functional selectivity for M2-like macrophages. The compound (0-10 μM) specifically inhibits M2-like survival with minimal effect on M1-like growth [7], making it a precise tool for dissecting CSF1R-dependent signaling pathways in macrophage subsets. This application is particularly relevant for studies aiming to validate CSF1R as a target for reversing immunosuppression in the tumor microenvironment without broadly depleting beneficial immune cell populations.
Application
Selection Property
Validation Focus
CSF1R Target Engagement
Potency and selectivity profile
Biochemical and cellular target engagement assays
Macrophage Polarization Research
M2-preferential functional effect
M1/M2 polarization endpoint assessment
Syngeneic Tumor Model Studies
Oral bioavailability and in vivo target engagement
Tumor growth and immune microenvironment endpoints
Kinase Selectivity Benchmarking
Defined off-target kinase inhibition profile
Kinase panel profiling and selectivity comparison
[1] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. IC₅₀ = 0.53 nM. View Source
[2] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. M2 vs. M1 macrophage selectivity. View Source
[3] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. MC38 tumor growth delay. View Source
[5] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. Diminished Aurora activity. View Source
[6] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. 7-aminoquinazoline scaffold. View Source
[7] Lee KH, et al. J Med Chem. 2021;64(19):14477-14497. M2-selective inhibition. View Source
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